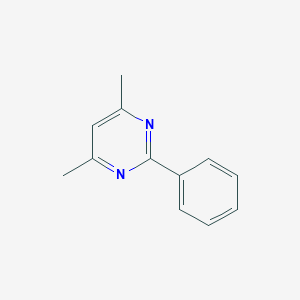

4,6-Dimethyl-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNUWBFICZWTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286445 | |

| Record name | 4,6-dimethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14164-34-2 | |

| Record name | NSC45809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 2 Phenylpyrimidine and Its Derivatives

Principal Synthesis Approaches for Pyrimidines

The foundational methods for pyrimidine (B1678525) synthesis typically involve the condensation of a three-carbon component with a nitrogen-containing fragment like an amidine.

Condensation Reactions with 1,3-Diketones and Amidine Derivatives

The Pinner synthesis is a classic and widely utilized method for constructing the pyrimidine ring. bu.edu.egchemtube3d.comresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a 1,3-diketone, with an amidine derivative. bu.edu.egmdpi.comslideshare.net In the case of 4,6-dimethyl-2-phenylpyrimidine, the reaction would utilize acetylacetone (B45752) (a 1,3-diketone) and benzamidine (B55565) (an amidine derivative). This reaction can be catalyzed by either acids or bases. slideshare.net

A specific example is the one-pot synthesis of (4,6-dimethylpyrimidin-2-yl)-phenylamine (pyrimethanil), where aniline (B41778) is first reacted with cyanamide (B42294) in the presence of an aqueous acid to form a phenylguanidinium (B1229882) salt. This intermediate is then reacted with acetylacetone in the presence of an aqueous base without isolation of the salt. google.com Another method involves the reaction of 2,4-pentanedione with urea (B33335) in the presence of sulfuric acid as a catalyst to produce 2-hydroxy-4,6-dimethylpyrimidine. google.com

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| 1,3-Dicarbonyl Compound | Amidine/Urea Derivative | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Phenylguanidinium salt | Aqueous base | (4,6-Dimethylpyrimidin-2-yl)-phenylamine | google.com |

| 2,4-Pentanedione | Urea | Sulfuric acid, ethanol | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |

| Acetylacetone | Benzamidine | Acid or base | This compound | chemtube3d.comslideshare.net |

Base-Catalyzed Cycloaddition Reactions

Base-catalyzed cycloaddition reactions offer another significant route to pyrimidine synthesis. One such method involves the [3+3] cycloaddition of α-azidovinyl ketones with amidines in the presence of a base like potassium carbonate to yield polysubstituted 5-aminopyrimidines. mdpi.com Another approach is the base-promoted intermolecular oxidation C-N bond formation between the allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds and amidines, using oxygen as the sole oxidant. organic-chemistry.org This method is noted for its high atom economy and environmental advantages. organic-chemistry.org

Copper-catalyzed cyclization of ketones with nitriles under basic conditions also provides a facile and general synthesis of diversely functionalized pyrimidines. organic-chemistry.org

Alternative Synthetic Routes

Beyond the principal condensation and cycloaddition reactions, several alternative strategies have emerged for the synthesis of pyrimidines, offering advantages in terms of efficiency, selectivity, and substrate scope.

Multi-component Reactions and Annulation Sequences

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product, which is particularly attractive for creating libraries of compounds. acs.orgbohrium.comnih.gov A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comorganic-chemistry.orgacs.orgbohrium.comnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov

Another MCR involves a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol serves as another eco-friendly route to pyrimidine derivatives. organic-chemistry.org

Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|

| Amidines, up to three different alcohols | Iridium-pincer complex | Highly substituted pyrimidines | mdpi.comorganic-chemistry.orgacs.orgbohrium.comnih.gov |

| Functionalized enamines, triethyl orthoformate, ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| Amidines, ketones, N,N-dimethylaminoethanol | Oxidative conditions | Substituted pyrimidines | organic-chemistry.org |

Annulation sequences also provide a pathway to pyrimidines. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

Precursor-Based Pyrimidine Ring Formation

The synthesis of pyrimidines can also be achieved by constructing the ring from various precursors. One method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a range of amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This approach is particularly useful for synthesizing pyrimidines without substitution at the 4-position. organic-chemistry.org

Another strategy involves the cycloaddition reactions of 1,2,3-triazines bearing electron-donating substituents with amidines to produce 2,5-disubstituted pyrimidines in excellent yields. acs.org Additionally, the synthesis of pyrimidines from dinitrogen and carbon has been demonstrated, where Li₂CN₂ is transformed into valuable organic precursors like bis(trimethylsilyl)carbodiimide, which can then be used to construct pyrimidine bases such as cytosine and thymine. oup.com

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for pyrimidine synthesis. rasayanjournal.co.inpowertechjournal.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com

Key green chemistry strategies applied to pyrimidine synthesis include:

Catalysis: The use of catalysts, including metal-free, heterogeneous, and reusable catalysts, can enhance reaction efficiency and sustainability. rasayanjournal.co.inpowertechjournal.comresearchgate.net For instance, modified ZnO nanoparticles have been used as a highly efficient catalyst in the one-pot multicomponent synthesis of pyrimidine derivatives via a solvent-free ball milling technique. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. mdpi.comrasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, reduces waste and simplifies product purification. bohrium.comrasayanjournal.co.inpowertechjournal.com Mechanical methods like ball milling also fall under this category, providing a solvent-free approach for chemical synthesis. rasayanjournal.co.inresearchgate.net

Multi-component Reactions (MCRs): As mentioned earlier, MCRs are inherently green due to their high atom economy and single-pot nature. bohrium.comrasayanjournal.co.in

Use of Renewable Feedstocks: The use of alcohols derived from biomass as starting materials in pyrimidine synthesis represents a sustainable approach. acs.orgbohrium.comnih.gov

An example of a green synthesis is the iodination of pyrimidine derivatives using solid iodine and AgNO₃ under solvent-free mechanical grinding conditions, which offers short reaction times and high yields. nih.gov

Chemical Reactivity and Transformation Pathways of 4,6 Dimethyl 2 Phenylpyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is classified as a π-deficient heterocycle, a consequence of the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity. The electron-deficient nature of the ring makes it generally resistant to electrophilic substitution reactions directly on the pyrimidine core. Instead, electrophilic attack is more likely to occur on the electron-rich phenyl substituent at the C2 position.

Conversely, the π-deficient character of the pyrimidine core renders it susceptible to nucleophilic attack. However, in the case of 4,6-dimethyl-2-phenylpyrimidine, the methyl groups at positions C4 and C6 are not effective leaving groups. This is in contrast to pyrimidines bearing halogens at these positions, such as 4,6-dichloro-2-methylpyrimidine, where the chlorine atoms readily act as leaving groups to facilitate nucleophilic substitution. The presence of the methyl groups in this compound thus hinders direct nucleophilic substitution at the C4 and C6 carbons.

Enhancement of the pyrimidine ring's reactivity towards nucleophiles can be achieved by quaternizing one of the ring nitrogen atoms. This process increases the electrophilicity of the ring carbons, making them more amenable to attack by nucleophiles. Such reactions can sometimes lead to ring transformation products under specific conditions.

Reactions Involving Methyl Substituents at C4 and C6 of this compound

The methyl groups at the C4 and C6 positions are not merely passive substituents; they are reactive sites that can be chemically modified to introduce new functionalities into the molecule.

Oxidation Reactions

The nitrogen atoms within the pyrimidine ring can undergo oxidation to form the corresponding N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA). The N-oxidation of pyrimidines can be complex, and in some cases, may lead to side reactions such as decomposition or ring-opening, depending on the substituents and reaction conditions. For unsymmetrical pyrimidines, oxidation typically occurs at the nitrogen atom that is para to a strong electron-donating group. cdnsciencepub.com For less activated systems, oxidation may favor the nitrogen ortho to a substituent like a methyl group. cdnsciencepub.com

While direct oxidation of the methyl groups on this compound is not extensively documented in readily available literature, related pyrimidine derivatives show that peripheral methyl groups or their derivatives can be oxidized. For instance, methylsulfanyl groups on similar pyrimidine scaffolds have been oxidized to the corresponding methylsulfonyl groups, indicating the accessibility of the ring periphery to oxidative transformation.

Knoevenagel Condensation Reactions for Functionalization

The methyl groups at C4 and C6 possess acidic protons that can be removed by a base, allowing for condensation reactions. A notable example is the double Knoevenagel condensation of this compound with aromatic aldehydes. mdpi.comresearchgate.net This reaction provides a pathway to extend the conjugation of the system and synthesize more complex derivatives.

In a typical procedure, this compound is reacted with an aldehyde, such as p-bromobenzaldehyde, in the presence of a strong base and a phase transfer catalyst. mdpi.com This functionalization of the methyl groups opens up avenues for further synthetic modifications.

Table 1: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | p-Bromobenzaldehyde | 5 M aq. NaOH, Aliquat 336 | 4,6-Bis((E)-2-(4-bromophenyl)vinyl)-2-phenylpyrimidine |

Data sourced from Molecules (2021). mdpi.com

Cross-Coupling Reactions on the Phenyl Substituent at C2

The phenyl group attached to the C2 position of the pyrimidine ring serves as a handle for introducing further molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of new carbon-carbon bonds. mdpi.comscispace.comsemanticscholar.org

This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate. For instance, the product of the Knoevenagel condensation mentioned previously, which contains bromo-functionalized styryl groups, can undergo a subsequent double Suzuki-Miyaura cross-coupling reaction. mdpi.com By reacting this intermediate with an arylboronic acid, such as 4-(N,N-diphenylamino)phenylboronic acid, a highly conjugated chromophore can be synthesized. mdpi.com This demonstrates how the periphery of the core this compound structure can be extensively modified.

Table 2: Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4,6-Bis((E)-2-(4-bromophenyl)vinyl)-2-phenylpyrimidine | 4-(N,N-Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | 1 M aq. Na₂CO₃ | 4,6-Bis((E)-2-(4'-N,N-diphenylamino-[1,1'-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine |

Data sourced from Molecules (2021). mdpi.com

Reactivity of N-Oxide Derivatives of this compound Analogues

The formation of N-oxides from this compound and its analogues significantly alters the reactivity of the pyrimidine ring. The N-oxide group is strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack but increases its susceptibility to nucleophilic substitution by stabilizing the anionic intermediate (Meisenheimer complex).

The synthesis of pyrimidine N-oxides can be achieved using peroxy acids like m-CPBA or peracetic acid. cdnsciencepub.com However, there are some conflicting reports regarding the ease of N-oxidation for 2-phenylpyrimidines. While some sources indicate that this compound can be oxidized to its N-oxide, others have noted that 2-phenylpyrimidines can be inert towards N-oxidation under certain conditions.

Once formed, pyrimidine N-oxides can participate in various reactions. For example, they can undergo direct arylation. Studies have shown that while pyrimidine N-oxide itself may react in low yield in certain palladium-catalyzed coupling reactions, other diazine N-oxides show excellent reactivity. google.com The N-oxide functionality can also be readily removed via reduction to regenerate the parent pyridine, making it a useful activating and directing group in synthesis. google.com

Derivatization Strategies and Structural Modifications of 4,6 Dimethyl 2 Phenylpyrimidine

Introduction of Aryl and Alkyl Substituents at Varying Positions

The functionalization of the 4,6-dimethyl-2-phenylpyrimidine core through the introduction of additional aryl and alkyl substituents has been a key strategy for modulating its physicochemical properties. These modifications can be achieved at the methyl groups or by creating new carbon-carbon bonds at other positions on the pyrimidine (B1678525) ring.

One notable approach involves the reactivity of the methyl groups at the C4 and C6 positions. These methyl groups possess acidic protons that can be deprotonated to form carbanions, which can then participate in condensation reactions. For instance, a double Knoevenagel condensation of this compound with p-bromobenzaldehyde has been reported to occur in the presence of a phase transfer catalyst. This reaction extends the π-conjugated system of the molecule, a valuable feature for the development of novel chromophores.

Furthermore, the pyrimidine ring itself can be functionalized to introduce new aryl groups. While direct electrophilic substitution on the electron-deficient pyrimidine ring is challenging, derivatization strategies can facilitate such modifications. For example, the synthesis of 4,6-dimethyl-2-p-tolylpyrimidine has been achieved through the coupling reaction of p-tolylmercuric chlorides with 4,6-dimethyl-2-iodopyrimidine. researchgate.net This demonstrates a pathway to introduce aryl substituents at the 2-position, which can be adapted for the 2-phenyl analogue.

Below is a table summarizing examples of aryl and alkyl substituent introduction on the this compound scaffold.

| Starting Material | Reagent(s) | Position of Substitution | Product | Reference |

| This compound | p-Bromobenzaldehyde, Phase transfer catalyst | 4- and 6-methyl groups | Product of double Knoevenagel condensation | |

| 4,6-Dimethyl-2-iodopyrimidine | p-Tolylmercuric chloride | 2-position | 4,6-Dimethyl-2-p-tolylpyrimidine | researchgate.net |

Halogenation and Amination Strategies on the Pyrimidine Ring

The introduction of halogen atoms and amino groups onto the pyrimidine ring of this compound is a crucial step for further functionalization, as these groups can serve as handles for a variety of cross-coupling and substitution reactions.

Direct halogenation of the electron-deficient pyrimidine ring can be challenging. However, the reactivity can be enhanced by N-oxidation of the pyrimidine ring, which increases its susceptibility to nucleophilic attack. While specific examples for the direct halogenation of this compound are not extensively detailed in the reviewed literature, general methods for pyrimidine halogenation often involve harsh conditions. The presence of the methyl groups at the C4 and C6 positions hinders direct nucleophilic substitution at these carbons.

Amination of the pyrimidine ring is another important transformation. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic amination. Strategies for the amination of pyrimidines often involve the displacement of a leaving group, such as a halogen, or direct C-H amination under specific catalytic conditions. Quaternization of one of the ring nitrogen atoms can increase the electrophilicity of the ring carbons, making them more amenable to attack by nucleophiles.

Synthesis of Sulfur-Containing Pyrimidine Derivatives

The incorporation of sulfur into the pyrimidine framework has led to the discovery of compounds with a wide range of applications. The synthesis of sulfur-containing derivatives of 4,6-dimethylpyrimidine (B31164) often starts from 4,6-dimethylpyrimidine-2-thiol (B7761162).

A series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol hydrochloride has been synthesized. researchgate.netresearchgate.net These syntheses typically involve the reaction of the thiol with various electrophiles to form thioethers. For example, the reaction with 2-chloro-N-arylacetamides in an aqueous medium in the presence of a base yields the corresponding S-substituted products. researchgate.net

Furthermore, the 2-thio group can be a versatile handle for constructing more complex heterocyclic systems. For instance, the reaction of 3-((4,6-dimethylpyrimidin-2-yl)thio)pentane-2,4-dione with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazolylthiopyrimidines. researchgate.net This demonstrates a pathway to bi- and tricyclic heterosystems.

The following table presents examples of sulfur-containing pyrimidine derivatives synthesized from 4,6-dimethylpyrimidine-2-thiol.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | 2-Chloro-N-arylacetamides, KOH | S-alkylation | S-substituted 4,6-dimethylpyrimidines | researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | 3-Chloropentane-2,4-dione | S-alkylation | 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione | researchgate.net |

| 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione | Hydrazine hydrate | Heterocyclization | Pyrazolylthiopyrimidines | researchgate.net |

Formation of Schiff Base and Hydrazone Derivatives from Pyrimidine Precursors

Schiff bases and hydrazones are important classes of compounds with a wide range of chemical and biological activities. The synthesis of such derivatives from this compound precursors typically involves the condensation of an amino or hydrazino group on the pyrimidine ring with an aldehyde or ketone.

To synthesize Schiff base derivatives, a primary amino group needs to be introduced onto the this compound core. While direct amination is challenging, this can be achieved through multi-step synthetic routes. Once the amino-substituted pyrimidine is obtained, it can be condensed with various aldehydes to form the corresponding Schiff bases.

The synthesis of hydrazone derivatives often starts from a hydrazino-substituted pyrimidine. For example, 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) can be prepared and subsequently reacted with various aldehydes to yield a series of hydrazone derivatives. In one study, a series of ten new 2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(4,6-dimethylpyrimidin-2-yl)hydrazine derivatives were synthesized.

The table below provides examples of the formation of hydrazone derivatives from a pyrimidine precursor.

| Pyrimidine Precursor | Aldehyde/Ketone | Product Class | Specific Product Example | Reference |

| 2-Hydrazinyl-4,6-dimethylpyrimidine | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Hydrazone | 2-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(4,6-dimethylpyrimidin-2-yl)hydrazine |

Exploration of Fused Pyrimidine Ring Systems

The fusion of a pyrimidine ring with other heterocyclic systems is a powerful strategy for the creation of novel compounds with unique three-dimensional structures and potentially enhanced biological activities. The this compound scaffold can serve as a starting material for the construction of various fused pyrimidine ring systems.

The synthesis of fused pyrimidines can be achieved through various cyclization reactions involving functional groups on the pyrimidine ring or its substituents. For example, a 2-thiosubstituted pyrimidine can be a precursor for the synthesis of thiazolo[3,2-a]pyrimidines. The reaction of 4,6-dimethylpyrimidine-2-thiol with α-haloketones can lead to the formation of a thiazole (B1198619) ring fused to the pyrimidine core.

Another strategy involves the use of the methyl groups at the C4 and C6 positions. The reactivity of these groups can be exploited to build a new ring fused to the pyrimidine. For instance, condensation reactions with bifunctional reagents can lead to the formation of pyridopyrimidines or other fused systems. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general strategies for the synthesis of fused pyrimidines are well-established and can be applied to this specific scaffold. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques for Pyrimidine Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,6-Dimethyl-2-phenylpyrimidine, ¹H and ¹³C NMR spectra provide definitive information about its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The methyl groups attached to the pyrimidine (B1678525) ring (at positions 4 and 6) would produce a sharp singlet, typically in the range of δ 2.0-3.0 ppm. The lone proton on the pyrimidine ring (H-5) would appear as a singlet in the aromatic region, generally downfield due to the ring's electron-withdrawing nature. The protons of the phenyl group at position 2 will exhibit a more complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), reflecting the coupling between the ortho, meta, and para protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the two methyl groups would appear as a single peak in the aliphatic region (around δ 20-25 ppm). The carbon atoms of the pyrimidine and phenyl rings resonate in the downfield aromatic region (δ 110-170 ppm). The quaternary carbons (C-2, C-4, C-6 of the pyrimidine ring and C-1' of the phenyl ring) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The symmetry of the 4,6-dimethyl substitution pattern simplifies the spectrum for the pyrimidine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are based on analogous structures and established NMR principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-CH₃ (4,6) | ~ 2.5 | ~ 24 |

| Pyrimidine-H (5) | ~ 7.1 | ~ 117 |

| Phenyl-H (ortho, 2',6') | ~ 8.4 (m) | ~ 128 |

| Phenyl-H (meta, 3',5') | ~ 7.5 (m) | ~ 129 |

| Phenyl-H (para, 4') | ~ 7.5 (m) | ~ 131 |

| Pyrimidine-C (2) | - | ~ 164 |

| Pyrimidine-C (4,6) | - | ~ 168 |

| Phenyl-C (1') | - | ~ 137 |

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyrimidine and phenyl rings typically produce a series of sharp peaks in the 1400-1600 cm⁻¹ region. Vibrations associated with the methyl groups, such as C-H stretching and bending, would be observed below 3000 cm⁻¹ and around 1450-1375 cm⁻¹, respectively. Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes of both the phenyl and pyrimidine rings, often produce strong signals in the Raman spectrum. These are typically observed around 1600 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations are also visible but are generally weaker than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | 2975 - 2850 |

| C=C and C=N Ring Stretching | 1600 - 1450 | 1600 - 1450 (often strong) |

| Methyl C-H Bending | 1465 - 1375 | 1465 - 1375 |

| C-H Out-of-Plane Bending | 900 - 675 (strong) | Weak |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Standard MS (Electron Ionization): In electron ionization (EI) mass spectrometry, this compound (molecular weight: 184.24 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 184. The fragmentation pattern provides valuable structural validation. Common fragmentation pathways would include the loss of a methyl radical (CH₃•) to yield a fragment at m/z 169, or the cleavage of the phenyl group to produce ions corresponding to the phenyl cation (m/z 77) or the dimethylpyrimidine cation (m/z 107).

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the m/z value to several decimal places, allowing for the calculation of the exact elemental formula. For C₁₂H₁₂N₂, the exact mass is 184.1000, which can be precisely confirmed by HRMS, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often used for more polar or fragile molecules. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 185.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Technique | Expected m/z | Description |

| [C₁₂H₁₂N₂]⁺ | EI-MS | 184 | Molecular Ion (M⁺) |

| [C₁₂H₁₂N₂H]⁺ | ESI-MS, HRMS | 185.1073 | Protonated Molecule [M+H]⁺ |

| [C₁₁H₉N₂]⁺ | EI-MS | 169 | Loss of a methyl group [M-CH₃]⁺ |

| [C₆H₇N₂]⁺ | EI-MS | 107 | Loss of a phenyl group [M-C₆H₅]⁺ |

| [C₆H₅]⁺ | EI-MS | 77 | Phenyl cation |

X-ray Crystallography for Molecular Conformation Analysis

This analysis would unequivocally confirm the planarity of the pyrimidine ring. A key conformational parameter of interest is the dihedral angle between the plane of the pyrimidine ring and the plane of the phenyl ring. This angle is influenced by steric hindrance between the ortho-protons of the phenyl group and the nitrogen atoms of the pyrimidine ring, leading to a twisted conformation rather than a perfectly coplanar arrangement. The crystal packing analysis would also reveal intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the supramolecular architecture of the compound in the solid state. Although a specific crystal structure for this exact compound is not publicly available, data from closely related structures like 4,6-dimethyl-2-p-tolylpyrimidine show a dihedral angle between the aromatic rings, confirming the twisted nature of these systems.

Computational and Theoretical Investigations of 4,6 Dimethyl 2 Phenylpyrimidine and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules such as 4,6-dimethyl-2-phenylpyrimidine and its analogues.

Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For analogues of this compound, such as 4-phenylpyrimidine, geometry optimization is typically performed using methods like B3LYP with a basis set such as 6-311++G(d,p) nih.gov. These calculations provide optimized geometrical parameters, including bond lengths and bond angles.

For instance, in a study of 4-phenylpyrimidine, the bond lengths within the pyrimidine (B1678525) ring were calculated to be approximately 1.331 Å to 1.345 Å for C-N bonds and around 1.387 Å to 1.484 Å for C-C bonds nih.gov. The C-H bond lengths were determined to be in the range of 1.082 Å to 1.087 Å nih.gov. The dihedral angle between the phenyl and pyrimidine rings is a critical parameter, and for a related compound, 4,6-dimethyl-2-p-tolyl-pyrimidine, this angle was found to be very small at 3.4 (2)° nih.govnih.gov. This near-coplanar arrangement can be attributed to the absence of significant steric hindrance nih.gov.

Table 1: Selected Optimized Geometrical Parameters for 4-Phenylpyrimidine (Analogue)

| Parameter | Bond Length (Å) |

|---|---|

| N1—C4 | 1.345 |

| N1—C12 | 1.331 |

| N2—C11 | 1.337 |

| N2—C12 | 1.335 |

| C—C (ring) | 1.387 - 1.484 |

| C—H | 1.082 - 1.087 |

Data obtained from DFT/B3LYP/6–311++G(d,p) calculations nih.gov.

Vibrational Frequency Analysis

Vibrational frequency analysis, performed using DFT, helps in the assignment of infrared (IR) and Raman spectra. For 2-amino-4,6-dimethyl pyrimidine (ADMP), a close analogue, solid-phase FTIR and FT-Raman spectra have been recorded and analyzed using DFT calculations with the B3LYP method nih.govresearchgate.net. The calculated vibrational frequencies are often scaled to achieve better agreement with experimental data ajchem-a.com.

The vibrational modes include stretching and bending of various bonds. For aromatic C-H bonds, stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region ajchem-a.com. In-plane C-H bending vibrations for heteroaromatic systems appear between 1050 and 1400 cm⁻¹, while out-of-plane bending vibrations are found in the 750-1000 cm⁻¹ range researchgate.net. For a similar pyrimidine derivative, the C=C and C=N mixed stretching modes were observed experimentally at 1602, 1546, and 1481 cm⁻¹ ajchem-a.com.

Table 2: Selected Vibrational Frequencies for a Pyrimidine Analogue

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3059 | 3055 |

| C=C and C=N Stretch | 1602, 1546, 1481 | 1584, 1560, 1465 |

| C-O Stretch | 1226, 1149 | 1233, 1156 |

Data from a study on a fluorophenyl-oxadiazole compound with aromatic rings ajchem-a.com.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orglibretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity ajchem-a.com. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

The HOMO is associated with the ability to donate an electron, representing the nucleophilic character of a molecule, while the LUMO is associated with the ability to accept an electron, indicating its electrophilic character libretexts.orgyoutube.compku.edu.cn. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO energy gap was calculated to assess its kinetic stability ajchem-a.com. For pyrimidine derivatives, FMO analysis helps in understanding their reactivity and potential as electrophiles or nucleophiles in chemical reactions pku.edu.cn.

Table 3: Frontier Molecular Orbital Energies and Related Properties

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analogue 1 | -6.5 | -1.8 | 4.7 |

| Analogue 2 | -7.1 | -2.3 | 4.8 |

Illustrative data based on typical values for similar aromatic heterocyclic compounds.

Charge Distribution Analysis

Charge distribution analysis provides insights into the electrostatic potential of a molecule, identifying regions that are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP analysis helps in predicting the sites for electrophilic and nucleophilic attack.

In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP surface analysis indicated that the nitrogen atom of the oxadiazole ring is a likely site for electrophilic attack ajchem-a.com. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are generally expected to be electron-rich regions and thus susceptible to electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules cnr.itekb.eg. It provides information about the energies of electronic transitions and the corresponding oscillator strengths. TD-DFT calculations can predict the UV-Visible spectra of compounds and help in understanding their photophysical properties ekb.eg.

For pyrimidine derivatives, TD-DFT calculations can be performed to investigate their electronic transitions, which are often of the n → π* and π → π* types youtube.com. These calculations are crucial for designing molecules with specific optical properties. However, it is known that TD-DFT can have limitations, particularly in predicting charge-transfer transitions, which may be calculated at energies lower than observed experimentally youtube.com. The accuracy of TD-DFT can be influenced by the choice of the functional, with hybrid functionals often providing better results youtube.comaps.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govresearchpublish.com. QSAR models are valuable tools in drug design, helping to predict the activity of new compounds and to understand the structural features that are important for their biological effects nih.gov.

Several QSAR studies have been conducted on pyrimidine derivatives to explore their potential as therapeutic agents. These studies have investigated various biological activities, including anticancer, antiviral, and larvicidal effects nih.govjournalwjbphs.comscielo.br. For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors for anticancer activity used multiple linear regression (MLR) and artificial neural network (ANN) models nih.govnih.gov. The results indicated that the non-linear ANN model was more powerful in predicting the pharmacological activity nih.govnih.gov.

Another QSAR study on pyrimidine derivatives for larvicidal activity against Aedes aegypti found that properties like hydrophobicity, steric properties, and the nature of substituent groups were crucial for their activity scielo.br. These models help in the rational design of new, more potent pyrimidine-based therapeutic agents journalwjbphs.com.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Phenylpyrimidine |

| 2-Amino-4,6-dimethyl pyrimidine (ADMP) |

| 4,6-Dimethyl-2-p-tolyl-pyrimidine |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as a this compound analogue, and a biological target, typically a protein or nucleic acid. The goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. A lower docking score generally indicates a more favorable binding interaction.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, numerous studies on analogous pyrimidine derivatives have demonstrated their potential to interact with a variety of biological targets. These studies provide a framework for understanding how this compound might behave in similar biological contexts.

For instance, various pyrimidine derivatives have been investigated as inhibitors of enzymes such as kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. mdpi.com Molecular docking simulations of these derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active sites of these enzymes. nih.gov

In a study on novel pyrimidine derivatives targeting the main protease (Mpro) of SARS-CoV-2, molecular docking was used to evaluate their antiviral potency. The results indicated that certain derivatives could fit into the active site of the protease, suggesting a potential mechanism of action. nih.gov Similarly, hybrid 4,6-dihydrazone pyrimidine derivatives, which share a similar core structure with this compound, have been docked with DNA, revealing potential modes of interaction. nih.gov

The general approach in these simulations involves preparing the 3D structures of both the ligand and the target protein. Software such as AutoDock, PyRx, and the Schrödinger suite are commonly employed to perform the docking calculations. nih.gov The results are then analyzed to visualize the binding poses and identify the crucial intermolecular interactions.

Table 1: Representative Molecular Docking Data for Pyrimidine Analogues

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | SARS-CoV-2 Mpro | -7.5 to -8.5 | Hydrogen bonding, hydrophobic interactions |

| 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones | DPP-4 | -8.0 to -9.5 | Hydrogen bonding, pi-pi stacking |

| Hybrid 4,6-dihydrazone pyrimidines | DNA | Not reported in score | Intercalation and groove binding |

Note: The data in this table is illustrative and represents findings for pyrimidine analogues, not this compound itself.

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Prediction Analyses

In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to avoid costly failures in later stages. nih.gov

For this compound and its analogues, various in silico tools and web servers can be used to predict their ADME profiles. These tools utilize algorithms based on the compound's structure to estimate a range of physicochemical and pharmacokinetic parameters.

Absorption: This refers to the compound's ability to be absorbed into the bloodstream, typically from the gastrointestinal tract after oral administration. Key predicted parameters include human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.com Compounds with good absorption are more likely to reach their target in effective concentrations.

Distribution: This describes how a compound spreads throughout the body's tissues and fluids. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to act on its target, while the ability to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. gjpb.de

Metabolism: This involves the chemical modification of a compound by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions. nih.gov

Excretion: This is the process by which a compound and its metabolites are removed from the body. Computational models can provide insights into the likely routes of excretion.

Several studies on pyrimidine derivatives have included in silico ADME predictions. For example, a study on heterocyclic derivatives for renal cancer predicted the drug-likeness, bioactivity, and ADME properties of several pyrimidine-containing compounds using software like Molinspiration and PreADMET. gjpb.de

Table 2: Predicted ADME Properties for a Representative Pyrimidine Analogue

Note: The data in this table is hypothetical and for illustrative purposes to show the types of parameters predicted for pyrimidine analogues.

Applications in Advanced Materials and Chemical Technologies

Chromophore Development for Optoelectronic Devices

The electron-withdrawing nature of the pyrimidine (B1678525) ring makes 4,6-dimethyl-2-phenylpyrimidine an excellent component for creating "push-pull" chromophores. mdpi.com These molecules, which feature an electron-donating part and an electron-accepting part connected by a π-conjugated system, are fundamental to various optoelectronic applications.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are instrumental in the synthesis of emissive materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com The pyrimidine core acts as a strong electron acceptor, which is a key feature for creating materials that can efficiently convert electricity into light. nih.gov By chemically modifying this compound, researchers have developed a range of fluorescent emitters. spiedigitallibrary.orgresearchgate.net

For instance, a 4,6-distyrylpyrimidine (B1239026) chromophore synthesized from this compound exhibited intense emission in both moderately polar solvents and in the solid state. mdpi.com This characteristic is crucial for the fabrication of efficient OLED devices. Further research has led to the development of pyrimidine derivatives as emitters that can utilize triplet excitons, a key factor in achieving high efficiency in OLEDs. nih.govresearchgate.net Some of these materials have demonstrated external quantum efficiencies of up to 10.6%. researchgate.net

The versatility of the pyrimidine framework allows for the tuning of emission colors. By introducing different chemical groups onto the this compound backbone, emitters spanning the visible spectrum from blue to green-blue have been created. spiedigitallibrary.orgresearchgate.net For example, the introduction of methoxy (B1213986) groups resulted in a bathochromic (red) shift of the emission. researchgate.net

Table 1: Performance of OLEDs based on 2-phenylpyrimidine (B3000279) derivatives

| Emitter | Donor Groups | Emission Color | Maximum External Quantum Efficiency (EQE) |

| PP1 | Triphenylamino | Blue | Up to 10.6% researchgate.net |

| PP2 | 4,4′-dimethoxytriphenylamino | Green-blue | Not specified |

This table summarizes the performance of two different OLED emitters derived from 2-phenylpyrimidine, highlighting how chemical modifications can tune the emission color and efficiency.

Solvatochromism and Tunable Emission Properties

A significant property of chromophores derived from this compound is their solvatochromism, which is the change in color of a chemical substance depending on the polarity of the solvent it is dissolved in. mdpi.comresearchgate.net This phenomenon arises from the change in the electronic charge distribution in the molecule's excited state upon interaction with solvent molecules.

For example, a chromophore synthesized from this compound displayed a remarkable emission color change from blue in non-polar n-heptane to orange in dichloromethane. mdpi.com This tunability of emission is a highly desirable characteristic for creating materials for sensors and imaging applications. The extent of this solvatochromic shift can be influenced by the specific chemical structure of the derivative. mdpi.com

Table 2: Solvatochromic Properties of a 4,6-distyrylpyrimidine Derivative

| Solvent | Polarity | Emission Color |

| n-Heptane | Non-polar | Blue mdpi.com |

| Dichloromethane | Polar | Orange mdpi.com |

This table illustrates the significant solvatochromic shift observed for a derivative of this compound in solvents of different polarities.

Chemo-sensing Platforms Based on Pyrimidine Frameworks

The pyrimidine core's nitrogen atoms can interact with various chemical species, making its derivatives excellent candidates for chemo-sensing platforms. mdpi.comnih.govmdpi.com The binding of an analyte to the pyrimidine ring can induce a change in the molecule's photophysical properties, such as its fluorescence, which can be detected and quantified.

Pyrimidine-based chromophores have been successfully employed as fluorescent sensors for detecting acidity (pH), polarity, metal cations, and even nitro-aromatic explosives. mdpi.com The sensitivity to acid is particularly noteworthy; the protonation of the nitrogen atoms in the pyrimidine ring can cause a significant shift in the absorption and emission spectra of the molecule. mdpi.comresearchgate.net This property makes these compounds useful as colorimetric pH sensors. researchgate.net

Utility in General Chemical Probes and Reagents

Beyond specific applications in optoelectronics and sensing, this compound and its derivatives serve as versatile building blocks in organic synthesis. They are key intermediates in reactions like the Knoevenagel condensation and Suzuki-Miyaura cross-coupling, which are powerful tools for creating complex organic molecules with extended π-conjugated systems. mdpi.com

These synthesized molecules are not only used for the applications mentioned above but also find use as general chemical probes in biochemical assays and for studying enzyme interactions. The ability to attach fluorescent labels to biologically active molecules through pyrimidine-based linkers is a valuable strategy in chemical biology research. mdpi.com

Exploration of Biological Activities and Pharmacological Potential Mechanism Focused

General Biological Activity Profiles of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives exhibit a remarkably broad spectrum of biological activities, a testament to their ability to interact with various biological targets. wjarr.combenthamdirect.com These activities are largely attributed to the pyrimidine nucleus, which can be readily substituted to modulate pharmacological effects. nih.govbenthamdirect.com The diverse biological potential of these compounds has made them a subject of intense research in the quest for new therapeutic agents. gsconlinepress.combenthamdirect.com

The range of documented biological activities for pyrimidine derivatives includes:

Antimicrobial Activity : This is one of the most extensively studied areas, with derivatives showing antibacterial and antifungal properties. researchgate.netwjarr.comnih.gov For instance, some substituted pyrimidines have demonstrated activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netnih.gov

Anticancer Activity : Pyrimidine analogues are a cornerstone of cancer chemotherapy. gsconlinepress.comjuniperpublishers.com Their mechanism often involves interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. gsconlinepress.com

Antiviral Activity : The structural similarity of pyrimidine derivatives to natural nucleosides allows them to act as antiviral agents, including against HIV. wjarr.comnih.gov

Anti-inflammatory and Analgesic Activity : Certain pyrimidine derivatives have shown potent anti-inflammatory and pain-relieving effects, in some cases superior to standard drugs like ibuprofen. wisdomlib.orgnih.gov

Cardiovascular Activity : Derivatives such as minoxidil (B1677147) and prazosin (B1663645) are used as antihypertensive agents. juniperpublishers.comderpharmachemica.com

Central Nervous System (CNS) Activity : The pyrimidine core is found in compounds with CNS depressant, anticonvulsant, and sedative properties. nih.govnih.gov

The compound 4,6-Dimethyl-2-phenylpyrimidine itself has been noted for its diverse biological activities, contributing to the broader understanding of the pharmacological potential of this class of molecules. Its ability to act as an enzyme inhibitor and exhibit anticancer and antimicrobial properties underscores its significance in medicinal chemistry research.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Cyclin-Dependent Kinases)

A primary mechanism through which pyrimidine derivatives exert their biological effects is by inhibiting specific enzymes. The electron-deficient nature of the pyrimidine ring facilitates interactions with the active sites of various enzymes, leading to the modulation of key biochemical pathways.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. nih.govorscience.ru Inhibition of DHFR disrupts DNA synthesis, making it an effective target for antimicrobial and anticancer therapies. nih.govsamipubco.com Many DHFR inhibitors are derivatives of folic acid and feature a 2,4-diamino-substituted pyrimidine ring. nih.govresearchgate.net These inhibitors are widely used as antibacterial, antimalarial, and anticancer agents. orscience.rusamipubco.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. researchgate.net Dysregulation of CDK activity is a hallmark of cancer, making them a prime target for anticancer drug development. researchgate.net Numerous pyrimidine-based compounds have been developed as CDK inhibitors. researchgate.netgoogle.com For example, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent ATP-antagonistic CDK2 inhibitors. acs.org Similarly, pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been explored for their CDK inhibitory potential. google.comnih.gov Research has shown that certain 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives exhibit strong inhibitory activity against CDK9, leading to anti-proliferative effects in pancreatic cancer cells. nih.govtandfonline.com

Other Enzyme Inhibition: Pyrimidine derivatives have also been investigated as inhibitors of other enzymes, including:

Glutathione S-transferase (GST) : Some pyrimidine derivatives have shown potent inhibitory effects on GST, an enzyme involved in detoxification and drug resistance in cancer cells. journalagent.comresearchgate.net

Cholinesterases : Novel pyrimidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.netacs.org

Carbonic Anhydrase, α-glycosidase, and Aldose Reductase : Studies have demonstrated the inhibitory activity of pyrimidine derivatives against these metabolic enzymes, suggesting potential applications in conditions like epilepsy, glaucoma, and diabetes. researchgate.netnih.gov

| Enzyme Target | Pyrimidine Scaffold Example | Therapeutic Area | Reference |

| Dihydrofolate Reductase (DHFR) | 2,4-Diaminopyrimidine | Antibacterial, Anticancer | researchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | 2-Anilino-4-(thiazol-5-yl)pyrimidine | Anticancer | acs.org |

| Cyclin-Dependent Kinase 9 (CDK9) | 2-((4-Sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | Anticancer | nih.gov |

| Glutathione S-transferase (GST) | 4-Amino-2-chloropyrimidine | Anticancer | journalagent.com |

| Acetylcholinesterase (AChE) | Pyrimidine diamine derivatives | Anti-Alzheimer's | acs.org |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidine derivatives. nih.govnih.gov These studies systematically investigate how changes in the chemical structure, such as the addition or modification of substituents and alterations in the molecule's three-dimensional shape, affect its biological activity. researchgate.netbenthamdirect.com

The position and nature of substituents on the pyrimidine ring have a profound impact on the biological activity of the resulting derivatives. nih.govbenthamdirect.com This is because substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its ability to bind to a biological target.

For instance, in the development of CDK inhibitors, the addition of a sulfamoylphenylamino group at the 2-position of a pyrrolo[2,3-d]pyrimidine core was found to be critical for potent CDK9 inhibition. nih.gov Similarly, for antitubercular pyrimidine derivatives, the central pyrimidine ring was identified as a crucial pharmacophore, while replacing a naphthyl group with other hydrophobic substitutes was well-tolerated. acs.org

The presence of specific substituents can also confer selectivity for a particular biological target. In the case of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, modifications to the aniline (B41778) portion of the molecule led to compounds with high potency and selectivity for CDK2. acs.org Furthermore, the introduction of a chloroalkyl substituent in some pyrimidine derivatives is thought to be responsible for DNA alkylation, leading to enhanced antiproliferative activity. mdpi.com

The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. frontiersin.org Both rigid and flexible conformations can be advantageous, depending on the specific requirements of the ligand-protein interaction. frontiersin.org Conformationally constrained molecules may exhibit high affinity and selectivity for a target, while flexible molecules can adapt to the binding site. frontiersin.org

A study on N-naphthyl-cyclopenta[d]pyrimidines as microtubule targeting agents demonstrated the significance of conformational flexibility. nih.gov One derivative with restricted rotation of the naphthyl ring was inactive, whereas a closely related compound with free rotation exhibited potent microtubule depolymerizing effects and significant anticancer activity. nih.gov This highlights how subtle changes in rotational flexibility can lead to dramatic differences in biological outcomes. The development of pyrimidine-embedded macrocycles and bridged cycles with diverse conformations is an active area of research aimed at exploring unique biological activities. frontiersin.org

In Vitro Biological Screening Methodologies

In vitro screening methods are essential for the initial evaluation of the biological activity of newly synthesized compounds. These assays are typically conducted in a controlled laboratory setting, often using isolated enzymes, cells, or microorganisms.

For pyrimidine derivatives, a common starting point is to screen for general biological activities such as antimicrobial or anticancer effects. benthamdirect.comnih.gov Antimicrobial screening often involves determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. nih.gov

Given the significant interest in pyrimidine derivatives as anticancer agents, cytotoxicity assays are a cornerstone of their in vitro evaluation. nih.govarabjchem.org These assays measure the ability of a compound to kill or inhibit the growth of cancer cells.

A variety of human cancer cell lines are used for this purpose, representing different types of cancer. Commonly used cell lines include:

MCF-7 : Breast cancer mdpi.com

HeLa : Cervical cancer mdpi.com

A549 : Lung cancer nih.gov

HCT116 : Colon cancer researchgate.net

PC-3 : Prostate cancer nih.gov

K562 : Leukemia nih.gov

The results of these assays are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com For example, the hydroxylation of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative was shown to significantly enhance its cytotoxicity against HeLa, K562, and CFPAC (pancreatic cancer) cell lines. nih.gov

| Cell Line | Cancer Type | Pyrimidine Derivative Class Studied | Reference |

| MCF-7 | Breast Cancer | Substituted Pyrimidines and Uracils | mdpi.com |

| HeLa | Cervical Cancer | Substituted Pyrimidines and Uracils | mdpi.com |

| A549 | Lung Cancer | Pyrido[2,3-d]pyrimidines | nih.gov |

| HCT116 | Colon Cancer | 2-Phenylpyrido[2,3-d]pyrimidines | researchgate.net |

| K562 | Leukemia | 5-Hydroxymethylpyrimidines | nih.gov |

Antimicrobial Activity Evaluation

The pyrimidine scaffold is a significant heterocyclic motif that has been extensively explored for its diverse pharmacological properties, including its potential as an antimicrobial agent. semanticscholar.org Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria and fungi. These investigations have revealed that structural modifications to the core pyrimidine ring can lead to compounds with significant antimicrobial activity. researchgate.netnih.gov

Antibacterial Activity

Derivatives of the this compound nucleus have been synthesized and evaluated for their in vitro activity against various Gram-positive and Gram-negative bacteria.

A series of novel 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols were synthesized and screened for their antibacterial properties. tandfonline.comdovepress.com The minimum inhibitory concentration (MIC) for these compounds was determined against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.comdovepress.com The results, summarized in the table below, indicated that the compounds exhibited a range of activity, with MIC values between 16 and 256 µg/mL. tandfonline.com Compound 6f from this series demonstrated notable activity against the tested bacterial strains. tandfonline.com

In another study, pyrimidine derivatives synthesized through the Biginelli reaction also showed antibacterial potential. mdpi.com For instance, compounds 6a–6h were reported to be more active than the standard drug Ciprofloxacin against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, among others. mdpi.com Similarly, 2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile (3d ) was found to be particularly active against Gram-positive bacteria. mdpi.com Research on other substituted pyrimidines has shown that the presence of specific groups, such as a chloro group, can result in moderate activity against various bacterial strains. nih.gov

The hydroxylation of certain pyrimidine derivatives has also been investigated. For example, 5-hydroxymethylpyrimidine with a tetrasulfide bridge at the 4-position showed interesting antibacterial properties, with MIC values ranging from 4 to 32 mg/mL depending on the bacterial strain. mdpi.comnih.govmdpi.com

The following table presents a summary of the antibacterial activity of selected this compound derivatives from various research findings.

Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-phenyl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6a) | Staphylococcus aureus | 64 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-phenyl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6a) | Bacillus subtilis | 32 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-phenyl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6a) | Escherichia coli | 64 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-phenyl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6a) | Pseudomonas aeruginosa | 128 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-(2,4-dinitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6c) | Staphylococcus aureus | 256 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-(2,4-dinitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6c) | Bacillus subtilis | 128 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-(2,4-dinitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6c) | Escherichia coli | 256 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-(2,4-dinitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6c) | Pseudomonas aeruginosa | 256 | tandfonline.com |

| Ethyl 2-(4-(dimethylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate (145) | Not specified | 16 | semanticscholar.orgnih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a key area of investigation. Many of these compounds have been evaluated against pathogenic fungi, revealing promising activity.

One of the primary mechanisms for the antifungal action of some phenylpyrimidine derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as CYP51 inhibitors. nih.gov Compound C6 from this series demonstrated potent efficacy against seven common clinically relevant fungal strains, showing superior activity compared to the first-line antifungal drug fluconazole. nih.gov Another compound, YW-01 , showed moderate inhibitory activity against Candida albicans (MIC = 8 μg/mL), Candida tropicalis (MIC = 4 μg/mL), and Cryptococcus neoformans (MIC = 16 μg/mL). nih.gov

The aforementioned 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols were also tested against the yeasts Candida albicans and Saccharomyces cerevisiae. tandfonline.comdovepress.com The MIC values for these compounds against the tested yeasts ranged from 64 to 128 µg/mL. tandfonline.com

Furthermore, a series of pyrimidine derivatives containing a furanose moiety were synthesized and screened for their in vitro antifungal activity. nih.gov Compounds 6P , 6D , and 6M from this series showed significant antifungal effects against various Candida species when compared to the standard drug fluconazole. nih.gov

The table below provides a summary of the antifungal activity of selected this compound derivatives.

Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| YW-01 | Candida albicans | 8 | nih.gov |

| YW-01 | Candida tropicalis | 4 | nih.gov |

| YW-01 | Cryptococcus neoformans | 16 | nih.gov |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-phenyl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6a) | Candida albicans | 128 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-phenyl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6a) | Saccharomyces cerevisiae | 128 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-(2,4-dinitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6c) | Candida albicans | 64 | tandfonline.com |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-(2,4-dinitrophenyl)-3,3′-dimethyl-(4,5′-bipyrazol)-5-ol (6c) | Saccharomyces cerevisiae | 64 | tandfonline.com |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds

The design and synthesis of new pyrimidine-based molecules are central to advancing their therapeutic potential. Researchers are continuously exploring innovative synthetic routes to create libraries of diverse pyrimidine derivatives. These efforts often focus on modifying the core pyrimidine structure to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties.

One established method for synthesizing 4,6-disubstituted-2-phenylpyrimidines involves the condensation reaction of acetophenone (B1666503) with an excess of benzaldehyde (B42025) in the presence of a catalyst, followed by cyclization with urea (B33335). Variations of this approach, along with the development of novel multi-component reactions, are active areas of research. The goal is to develop more efficient, atom-economical, and environmentally friendly synthetic methodologies. Future work will likely involve the use of flow chemistry and automated synthesis platforms to accelerate the discovery and optimization of new pyrimidine-based drug candidates.

Advanced Computational Approaches in Pyrimidine Research

Computational chemistry and molecular modeling have become indispensable tools in the study of pyrimidine derivatives. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of these compounds. For instance, computational studies on pyrimidine derivatives have been used to predict their nonlinear optical (NLO) properties, which are important for applications in optoelectronics.

Future research will likely see an increased use of more sophisticated computational methods, including:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of pyrimidine derivatives and their interactions with biological targets.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model enzymatic reactions and ligand-receptor binding with high accuracy.

Artificial Intelligence (AI) and Machine Learning (ML): To predict the biological activity and toxicity of new pyrimidine compounds, thereby accelerating the drug discovery process.

These advanced computational approaches will enable a more rational design of pyrimidine derivatives with desired properties.

Integrated Experimental and Theoretical Methodologies for Pyrimidine Studies

The synergy between experimental and theoretical approaches is crucial for a comprehensive understanding of pyrimidine derivatives. Experimental techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry provide valuable data on the molecular structure and properties of these compounds. When combined with computational studies, a more complete picture can be obtained.

For example, the experimentally determined crystal structure of a pyrimidine derivative can be used as a starting point for high-level quantum chemical calculations to elucidate its electronic properties and reactivity. Discrepancies between experimental and theoretical results can, in turn, lead to a refinement of the computational models. This iterative process of integrating experimental data with theoretical calculations is a powerful strategy for advancing our knowledge of pyrimidine chemistry. Future studies will continue to leverage this integrated approach to investigate the structure-activity relationships of pyrimidine derivatives and to guide the design of new functional molecules.

Exploration of New Application Areas for Pyrimidine Derivatives

While pyrimidines are well-known for their applications in medicine, particularly as anticancer and antimicrobial agents, researchers are actively exploring new and diverse application areas. The unique chemical and photophysical properties of pyrimidine derivatives make them attractive candidates for a wide range of technologies.

Some emerging application areas include:

Materials Science: Pyrimidine-based compounds are being investigated for their potential use as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials.

Agrochemicals: The development of new pyrimidine derivatives as herbicides and insecticides is an ongoing area of research. For instance, a series of 2-phenylpyrimidine (B3000279) derivatives have been synthesized and evaluated for their herbicidal activities.

Corrosion Inhibition: Certain pyrimidine derivatives have shown promise as effective corrosion inhibitors for metals and alloys.

Future research will undoubtedly uncover even more novel applications for this versatile class of compounds, driven by a deeper understanding of their fundamental properties and the development of innovative synthetic methodologies.

Q & A

Q. What are the optimal synthetic routes for 4,6-dimethyl-2-phenylpyrimidine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A common approach involves condensation reactions between substituted acetophenones and amidines. For example, 4,6-dimethyl-2-pyrimidinamine derivatives can react with phenyl-substituted electrophiles under basic conditions (e.g., triethylamine) . Temperature control (60–80°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions. Solvent selection (e.g., ethanol or DMF) impacts reaction kinetics and purity. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification. Yields typically range from 50–75%, depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The pyrimidine ring protons (C4 and C6 methyl groups) appear as singlets at δ 2.3–2.5 ppm, while aromatic protons (C2-phenyl group) show multiplet peaks at δ 7.3–7.6 ppm .

- ¹³C NMR : Pyrimidine carbons resonate at δ 155–165 ppm (C2 and C4/C6), with methyl carbons at δ 20–25 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 200–210 confirms the molecular weight. Fragmentation patterns (e.g., loss of methyl or phenyl groups) validate substituent positions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Collect waste in designated containers for halogenated/organic compounds. Collaborate with certified waste management services for incineration or neutralization .

- Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Use activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do substituent variations (e.g., electron-withdrawing/donating groups) on the phenyl ring affect the electronic properties of this compound?

- Methodological Answer : Substituents alter the compound’s HOMO-LUMO gap and π-π stacking behavior. Computational modeling (DFT/B3LYP with 6-31G* basis sets) predicts electron density distribution, while UV-Vis spectroscopy (λmax shifts) validates these effects experimentally. For example, nitro groups (electron-withdrawing) reduce λmax by 10–15 nm compared to methoxy groups (electron-donating) .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Ensure assays cover a wide concentration range (e.g., 0.1–100 µM) to identify saturation effects.

- Control Experiments : Compare results with structurally analogous compounds (e.g., 4,6-diphenylpyrimidines) to isolate substituent-specific effects .

- Statistical Validation : Use ANOVA or t-tests to assess significance. Replicate studies across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type biases .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability is typically highest at pH 7–9 .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (Td). For this compound, Td exceeds 200°C under nitrogen .

Key Research Challenges

- Synthetic Scalability : Achieving >80% yield without chromatography remains difficult due to byproduct formation .

- Biological Target Specificity : Off-target effects in kinase inhibition assays require structural optimization (e.g., introducing sulfonamide groups) .

- Environmental Impact : Degradation products (e.g., phenyl radicals) necessitate ecotoxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.